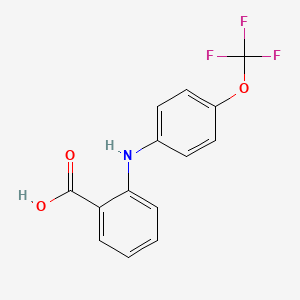

Anthranilic acid, N-(p-trifluoromethoxyphenyl)-

Description

Properties

CAS No. |

51679-41-5 |

|---|---|

Molecular Formula |

C14H10F3NO3 |

Molecular Weight |

297.23 g/mol |

IUPAC Name |

2-[4-(trifluoromethoxy)anilino]benzoic acid |

InChI |

InChI=1S/C14H10F3NO3/c15-14(16,17)21-10-7-5-9(6-8-10)18-12-4-2-1-3-11(12)13(19)20/h1-8,18H,(H,19,20) |

InChI Key |

YZBGUDOBFPDWKS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Classical Synthesis of Anthranilic Acid

The foundational step involves synthesizing anthranilic acid itself, which can be achieved via hydrolysis of anthranilamide or oxidation of 2-aminobenzonitrile . A common industrial route is the reduction of 2-nitrobenzoic acid to anthranilic acid, often using catalytic hydrogenation under mild conditions.

Key Reaction:

$$ \text{2-Nitrobenzoic acid} \xrightarrow[\text{catalyst}]{\text{H}_2} \text{Anthranilic acid} $$

Synthesis of N-(p-Trifluoromethoxyphenyl)anthranilic Acid

The core of the compound involves attaching the p-trifluoromethoxyphenyl group to the amino group of anthranilic acid. Several methods have been documented:

Direct N-Arylation via Copper-Catalyzed Coupling

Reaction Pathway: The synthesis often employs copper-catalyzed Ullmann-type coupling between anthranilic acid derivatives and aryl halides bearing the trifluoromethoxy group.

-

- Catalysts: Copper powder, cuprous bromide, or cupric acetate.

- Solvents: N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol.

- Temperature: Typically between 100°C and 150°C.

- Additives: Potassium carbonate or sodium bicarbonate as bases.

-

Anthranilic acid + p-trifluoromethoxyphenyl halide → N-(p-trifluoromethoxyphenyl)anthranilic acid Reference: The patent US3390172A describes a process for synthesizing N-(3-trifluoromethylphenyl)anthranilic acids via copper-catalyzed condensation, which can be adapted for the trifluoromethoxy derivative by substituting the appropriate halogenated phenyl precursor.

Nucleophilic Aromatic Substitution (SNAr)

Method: Activation of anthranilic acid's amino group with suitable electrophiles, such as aryl halides bearing the trifluoromethoxy group , under basic conditions.

Limitations: This method is less favored due to the deactivating nature of the trifluoromethoxy group, which diminishes nucleophilicity, making the copper-catalyzed coupling more efficient.

Multi-step Synthesis via Intermediates

Specific Synthesis Pathway from Literature

Synthesis via Copper-Catalyzed Coupling (Preferred Method)

| Step | Reagents & Conditions | Purpose | Yield & Notes | |

|---|---|---|---|---|

| 1 | Anthranilic acid + p-trifluoromethoxyphenyl halide | Copper catalyst (CuI, CuBr) + base (K2CO3) in DMF | Formation of N-aryl anthranilic acid | Typically moderate to high yield (~60-80%) |

| 2 | Purification via recrystallization | Removal of impurities | High purity product |

Reaction mechanism: The copper catalyst facilitates the formation of a C-N bond between the amino group of anthranilic acid and the aryl halide, resulting in the desired N-(p-trifluoromethoxyphenyl)anthranilic acid.

Alternative Route: Nitration and Reduction of Precursors

- Starting Material: 2-Aminobenzoic acid derivatives.

- Method: Nitration of phenyl trifluoromethoxy compounds followed by reduction and amidation.

Data Table of Preparation Methods

| Method | Reagents | Catalysts | Solvent | Temperature | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Copper-catalyzed N-arylation | Anthranilic acid + aryl halide | CuI, CuBr, CuO | DMF, DMSO | 100–150°C | 60–80% | High efficiency, versatile | Requires aryl halide synthesis |

| SNAr substitution | Anthranilic acid + activated aryl halide | None | Ethanol, DMF | Reflux | Variable | Simpler | Less effective with deactivating groups |

| Multi-step synthesis | Phenyl trifluoromethoxy derivatives | N/A | Various | Controlled | Moderate | Precise control | Longer process |

Research Findings & Perspectives

Enzymatic Synthesis: Recent studies explore enzymatic routes for amino acid analogs, but for the direct synthesis of N-(p-trifluoromethoxyphenyl)anthranilic acid, chemical methods dominate due to the complexity of enzyme catalysis with fluorinated aromatic groups (as indicated in the dissertation by Phanneth Som).

Catalyst Optimization: The use of copper catalysts has been shown to significantly improve yields, with recent modifications involving ligand-assisted catalysis further enhancing selectivity and efficiency.

Reaction Conditions: Elevated temperatures and polar aprotic solvents like DMF and DMSO are standard, but greener alternatives are under investigation to reduce environmental impact.

Chemical Reactions Analysis

Functional Group Transformations

Amide Formation

The carboxylic acid group (-COOH) reacts with amines or amides in the presence of coupling agents (e.g., dicyclohexylcarbodiimide). The trifluoromethoxy group enhances reactivity by stabilizing intermediates.

Esterification

Esterification with alcohols (e.g., methanol) under acid catalysis (e.g., HCl) converts the carboxylic acid to esters. The electron-withdrawing trifluoromethoxy group facilitates nucleophilic attack.

Biological and Chemical Reactivity

Enzymatic Interactions

While not directly described for this compound, related anthranilic acid derivatives (e.g., N-(p-amylcinnamoyl)anthranilic acid) inhibit sodium-dicarboxylate cotransporters (NaDC1) via slow-binding mechanisms . This suggests potential for N-(p-trifluoromethoxyphenyl)anthranilic acid to interact with similar targets, though specific data are lacking.

Stability and Solubility

-

Acidity : Exhibits zwitterionic behavior in aqueous solutions due to adjacent -COOH and -NH₂ groups .

-

Thermal Stability : Melting points for analogous compounds range from ~180–220°C, indicating moderate stability .

Research Findings and Trends

Inhibition of FUBP1

Anthranilic acid derivatives are under investigation as FUBP1 inhibitors, which regulate c-Myc expression. While specific data for N-(p-trifluoromethoxyphenyl)anthranilic acid are absent, structural analogs show dose-dependent inhibition of polyamine biosynthesis .

Anti-Inflammatory Activity

Derivatives with trifluoromethyl groups (e.g., N-(2-methyl-3-trifluoromethylphenyl)anthranilic acid) exhibit anti-inflammatory effects in carrageenan-induced edema models . This suggests potential for N-(p-trifluoromethoxyphenyl)anthranilic acid to modulate inflammatory pathways.

Scientific Research Applications

Anthranilic acid, N-(p-trifluoromethoxyphenyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of anthranilic acid, N-(p-trifluoromethoxyphenyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the phenyl ring critically determines pharmacological activity:

- N-(3-Trifluoromethylphenyl)anthranilic acid (Flufenamic acid): A meta-CF₃-substituted derivative with IC₅₀ = 42.5 μM for calcium-activated chloride channel (CaCC) blockade. It is a well-known NSAID and COX inhibitor .

- N-(4-Trifluoromethylphenyl)anthranilic acid (Target Compound) : Para-CF₃ substitution dramatically enhances CaCC blocking potency (IC₅₀ = 6.0 μM), surpassing flufenamic acid by ~7-fold. This highlights the superiority of para-positioned electron-withdrawing groups in modulating ion channels .

- N-(2-Trifluoromethylphenyl)anthranilic acid : Ortho-CF₃ substitution reduces CaCC blockade (IC₅₀ = 29.5 μM), indicating steric hindrance or unfavorable electronic interactions at this position .

Functional Group Comparisons

Pharmacological and Mechanistic Differences

- Anti-inflammatory Activity: The target compound and flufenamic acid inhibit COX enzymes, reducing prostaglandin synthesis . Tranilast, while structurally similar, acts via inhibition of mast cell degranulation and TGF-β signaling, showing distinct anti-fibrotic and anti-proliferative effects .

Ion Channel Modulation :

- The target compound’s para-CF₃ group optimizes interactions with CaCCs, likely through enhanced hydrophobic interactions and reduced steric clash compared to meta- or ortho-substituted analogs .

- Nitro-substituted derivatives (e.g., N-(3-nitrophenyl)anthranilic acid) show moderate CaCC blockade (IC₅₀ = 32.1 μM), underscoring the importance of substituent electronegativity .

Metabolic Stability :

Research Findings and Clinical Implications

- Cancer Research : Anthranilic acid derivatives, including the target compound, exhibit cytotoxic effects on cancer cell lines (e.g., A549 lung cancer cells) via mechanisms involving α-glucosidase inhibition and apoptosis induction .

- Drug Resistance : Fluorinated derivatives like the target compound show promise in overcoming drug resistance in cancer and microbial infections due to enhanced bioavailability and target affinity .

Biological Activity

Anthranilic acid derivatives, including N-(p-trifluoromethoxyphenyl)anthranilic acid, have garnered attention in recent years due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Overview of Anthranilic Acid Derivatives

Anthranilic acid is an amino acid derivative that serves as a precursor for various bioactive compounds. Its derivatives exhibit a wide range of biological activities, including:

- Anticancer : Inhibition of cancer cell proliferation.

- Antimicrobial : Activity against various bacteria and fungi.

- Anti-inflammatory : Reduction of inflammation and pain.

The structural modifications of anthranilic acid significantly influence its biological activity, making it a valuable scaffold in medicinal chemistry.

Anticancer Activity

Recent studies have demonstrated that anthranilic acid derivatives possess potent anticancer properties. For instance, the compound N-(p-trifluoromethoxyphenyl)anthranilic acid has been evaluated for its efficacy against several cancer cell lines.

Case Study: Anticancer Efficacy

A study investigated the anticancer activity of various anthranilic acid derivatives against human lung cancer (A549), cervical cancer (HeLa), and colon cancer (HCT-116) cell lines. The results are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(p-trifluoromethoxyphenyl)anthranilic acid | A549 | 1.42 | Induction of apoptosis |

| N-(p-trifluoromethoxyphenyl)anthranilic acid | HeLa | 2.13 | Cell cycle arrest (G1/S phase) |

| N-(p-trifluoromethoxyphenyl)anthranilic acid | HCT-116 | 14.6 | Apoptosis induction |

The compound exhibited the highest activity against A549 cells with an IC50 value of 1.42 µM, indicating its potential as a therapeutic agent in lung cancer treatment. Flow cytometric analysis revealed that it induces apoptosis in a dose-dependent manner and arrests the cell cycle at the G1 and S phases .

Antimicrobial Activity

Anthranilic acid derivatives also show significant antimicrobial properties. The antimicrobial efficacy was assessed using the agar-well diffusion method against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Case Study: Antimicrobial Efficacy

The following table summarizes the antimicrobial activity of selected anthranilic acid derivatives:

| Compound | Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| N-(p-trifluoromethoxyphenyl)anthranilic acid | E. coli | 15 |

| N-(p-trifluoromethoxyphenyl)anthranilic acid | S. aureus | 18 |

These results indicate that N-(p-trifluoromethoxyphenyl)anthranilic acid exhibits promising antimicrobial activity, particularly against S. aureus, which is critical given the rising resistance to conventional antibiotics .

Anti-inflammatory Properties

In addition to anticancer and antimicrobial activities, anthranilic acid derivatives have shown potential as anti-inflammatory agents. They can inhibit inflammatory pathways and reduce pain associated with various conditions.

Anthranilic acid derivatives function by modulating biochemical pathways involved in inflammation. They inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their analgesic effects .

Q & A

Q. Key Variables :

| Method | Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Solid-phase coupling | DIC/HOBt, CH₂Cl₂/DMF, 16 h, RT | 60–75 | Resin loading efficiency |

| Fischer indolization | Acetic acid, reflux, 16 h | 70–90 | Competing hydrolysis or oxazinone formation |

How is the molecular structure of N-(p-trifluoromethoxyphenyl)anthranilic acid characterized, and what spectroscopic techniques resolve ambiguities?

Basic Research Question

Structural elucidation relies on multinuclear NMR , IR , and X-ray crystallography :

- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm), while the trifluoromethoxy group shows distinct ¹⁹F signals at δ -58 to -60 ppm .

- X-ray diffraction : Confirms planar geometry of the anthranilic core and dihedral angles between substituents. For example, N-(4-bromobenzoyl)-anthranilic acid exhibits a 15° twist between aromatic rings .

- IR spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹) and N-H (3300 cm⁻¹) confirm amide bond formation .

Advanced Tip : Use ¹⁵N NMR to distinguish between tautomeric forms in solution, critical for interpreting reactivity .

What pharmacological mechanisms are associated with N-(p-trifluoromethoxyphenyl)anthranilic acid, and how do structural modifications alter activity?

Advanced Research Question

The compound shares structural motifs with flufenamic acid (anti-inflammatory) and ACA (TRP channel blocker):

- TRP channel inhibition : The trifluoromethoxy group enhances lipophilicity, improving binding to hydrophobic pockets in TRPM2 channels. ACA (a structural analog) blocks H₂O₂-induced Ca²⁺ influx at IC₅₀ = 1–5 μM .

- Anti-inflammatory activity : Substitution at the phenyl ring (e.g., trifluoromethyl vs. trifluoromethoxy) modulates COX-2 inhibition. Flufenamic acid derivatives reduce prostaglandin synthesis by 50–70% at 10 μM .

Data Contradiction : Some studies report conflicting IC₅₀ values for TRP channel blockade due to differences in assay conditions (e.g., pH, cell type). Standardized protocols (e.g., patch-clamp vs. fluorescence assays) are recommended for cross-study comparisons .

How can researchers resolve discrepancies in toxicity profiles reported for anthranilic acid derivatives?

Advanced Research Question

Toxicological data often vary due to species-specific metabolism or impurity artifacts :

- In vitro vs. in vivo : Metabolites like 3-hydroxyanthranilic acid may accumulate in rodent liver microsomes but not in human cell lines, leading to overestimation of hepatotoxicity .

- Analytical validation : Use LC-MS/MS to rule out impurities (e.g., residual solvents or synthetic byproducts) that skew toxicity assays. For example, hydrolyzed amide bonds can generate free anthranilic acid, which is nephrotoxic at high doses .

Q. Mitigation Strategy :

| Risk Factor | Detection Method | Intervention |

|---|---|---|

| Metabolite toxicity | Hepatocyte incubation + LC-MS | Structure-activity relationship (SAR) optimization |

| Impurity artifacts | Purity assessment (HPLC ≥98%) | Recrystallization or column chromatography |

What strategies optimize solid-phase synthesis of N-substituted anthranilic acids to minimize side reactions?

Advanced Research Question

Common side reactions include resin overloading and oxazinone formation :

- Resin loading : Limit substitution to 0.8–1.2 mmol/g to prevent steric hindrance. DBU (1,8-diazabicycloundec-7-ene) in CH₂Cl₂ improves deprotonation efficiency .

- Oxazinone suppression : Lower reaction temperatures (0–4°C) and shorter coupling times (4–6 h) reduce intramolecular cyclization. For example, DIAD (diisopropyl azodicarboxylate) in THF minimizes oxazinone yields to <5% .

Case Study : A 35% yield loss occurred in a stepwise synthesis due to oxazinone formation. Switching to one-pot coupling with HOBt/DIC increased yield to 82% .

How does the electronic nature of substituents influence the vibrational spectra of N-(p-trifluoromethoxyphenyl)anthranilic acid?

Basic Research Question

DFT calculations (B3LYP/6-31G**) correlate with experimental IR/Raman

- Trifluoromethoxy group : Strong electron-withdrawing effect red-shifts C=O stretching (Δν = 20 cm⁻¹) compared to non-fluorinated analogs .

- N-H vibrations : Hydrogen bonding with adjacent carbonyl groups broadens the N-H peak (FWHM = 50–60 cm⁻¹) in solid-state IR .

Advanced Application : Use 15N isotopic labeling to track hydrogen bonding patterns in crystal lattices, aiding polymorph identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.